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Cat. No.: B12371267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria.

It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl

groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3]

Through this activity, SIRT5 modulates key metabolic pathways including the tricarboxylic acid

(TCA) cycle, glycolysis, fatty acid oxidation, and cellular responses to oxidative stress.[1][3]

Dysregulation of SIRT5 activity has been implicated in various diseases, including cancer,

making it an attractive therapeutic target.[3][4]

SIRT5 Inhibitor 8, also referred to as compound 10 in the scientific literature, is a competitive

inhibitor of SIRT5 with an IC50 of 5.38 µM.[5] It belongs to a class of 2,4,6-trisubstituted

triazine derivatives and has shown potential as an anti-cancer agent in preclinical studies.[5]

These application notes provide detailed information and protocols for the formulation and use

of SIRT5 Inhibitor 8 in in vivo animal studies, intended to guide researchers in their

experimental design.
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Property Value Reference

Compound Name
SIRT5 Inhibitor 8 (Compound

10)
[5]

Molecular Formula C₂₂H₂₅ClN₈O₂S

Molecular Weight 501.00 g/mol

Appearance Solid

IC₅₀ 5.38 µM (for SIRT5) [5]

Mechanism of Action
Substrate-competitive inhibitor

of SIRT5
[5]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months

Formulation for Animal Studies
The formulation of SIRT5 Inhibitor 8 for in vivo administration is critical for achieving adequate

bioavailability and reproducible results. As with many small molecule inhibitors, this compound

has low aqueous solubility and requires a specific vehicle for administration. The following

tables provide suggested starting formulations for parenteral and oral administration based on

common practices for compounds with similar physicochemical properties.

It is imperative that researchers perform their own formulation trials to determine the optimal

vehicle for their specific animal model and experimental conditions. The provided formulations

are for reference only and have not been validated in published in vivo studies for this specific

compound.

Parenteral Formulation (Intraperitoneal, Intravenous,
Subcutaneous)
A common approach for parenteral administration of hydrophobic compounds is to use a co-

solvent system.
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Component Percentage (v/v) Preparation Steps

DMSO 10%

1. Dissolve SIRT5 Inhibitor 8 in

DMSO to create a stock

solution. Gentle warming or

sonication may be required.

PEG300 40%

2. To the DMSO stock solution,

add PEG300 and mix

thoroughly until a clear solution

is obtained.

Tween 80 5%

3. Add Tween 80 to the

DMSO/PEG300 mixture and

vortex until fully incorporated.

Saline (0.9% NaCl) 45%

4. Slowly add saline to the

mixture while vortexing to

reach the final volume. The

final solution should be clear. If

precipitation occurs, the

formulation may need to be

adjusted.

Oral Gavage Formulation
For oral administration, the compound can be formulated as a suspension.
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Component Concentration/Percentage Preparation Steps

SIRT5 Inhibitor 8 Target Dosage (e.g., mg/kg)
1. Weigh the required amount

of SIRT5 Inhibitor 8.

0.5% Carboxymethylcellulose

(CMC)
q.s. to final volume

2. Prepare a 0.5% (w/v)

solution of low-viscosity CMC

in water.

0.25% Tween 80 0.25% (v/v)
3. Add 0.25% Tween 80 to the

CMC solution and mix well.

4. Add the powdered SIRT5

Inhibitor 8 to the CMC/Tween

80 solution and vortex or

sonicate until a homogenous

suspension is formed. This

formulation should be

prepared fresh daily.

Experimental Protocols
The following are generalized protocols for in vivo studies using SIRT5 Inhibitor 8. Doses and

treatment schedules should be optimized based on preliminary dose-finding and

pharmacokinetic/pharmacodynamic (PK/PD) studies.

In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of SIRT5 Inhibitor 8 in a cancer xenograft model.

Materials:

SIRT5 Inhibitor 8

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

Cancer cell line of interest (e.g., breast cancer, acute myeloid leukemia)

Immunocompromised mice (e.g., NOD/SCID or NSG)
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Calipers for tumor measurement

Standard animal housing and care facilities

Procedure:

Cell Culture and Implantation: Culture cancer cells under standard conditions. Once

confluent, harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

Inject an appropriate number of cells (e.g., 1 x 10⁶) subcutaneously into the flank of each

mouse.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150

mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize

mice into treatment and control groups.

Compound Preparation and Administration: Prepare the SIRT5 Inhibitor 8 formulation and

the vehicle control as described in the formulation section. Administer the inhibitor or vehicle

to the mice via the chosen route (e.g., intraperitoneal injection) at the predetermined dose

and schedule (e.g., daily or every other day).

Monitoring: Monitor the health of the animals daily, including body weight, food and water

intake, and any signs of toxicity.

Tumor Measurement: Measure tumor volume 2-3 times per week.

Study Termination and Tissue Collection: At the end of the study (e.g., when tumors in the

control group reach a predetermined size), euthanize the mice. Excise the tumors and

measure their final weight. Collect tumors and other relevant tissues for further analysis

(e.g., Western blot, immunohistochemistry).

Pharmacodynamic (PD) Marker Analysis
Objective: To assess the in vivo target engagement of SIRT5 Inhibitor 8 by measuring the

succinylation levels of known SIRT5 substrates.

Materials:

Tumor and/or tissue samples from the efficacy study
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Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

Protein quantification assay (e.g., BCA assay)

Antibodies against succinyl-lysine and specific SIRT5 substrates (e.g., SOD1, IDH2)

Western blotting equipment and reagents

Procedure:

Protein Extraction: Homogenize the collected tissues in lysis buffer and centrifuge to collect

the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and then incubate with a primary antibody against succinyl-lysine.

Wash and incubate with a secondary antibody.

Develop the blot to visualize the global protein succinylation levels.

To assess specific target engagement, perform immunoprecipitation for a known SIRT5

substrate followed by Western blotting for succinyl-lysine, or vice versa.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by SIRT5 and a general

workflow for in vivo studies.
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Caption: SIRT5 metabolic regulation in mitochondria and cytosol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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